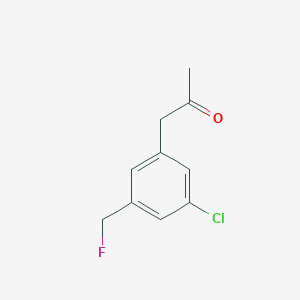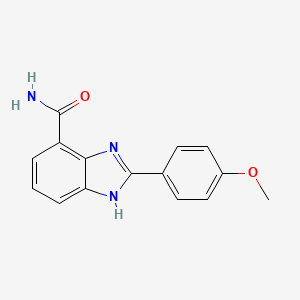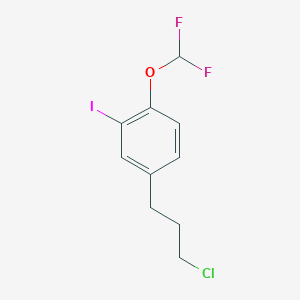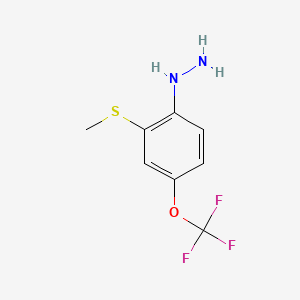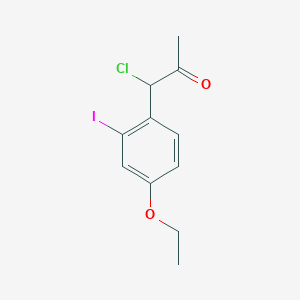
1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClIO2 This compound is characterized by the presence of a chloro group, an ethoxy group, and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one typically involves the reaction of 4-ethoxy-2-iodophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloropropanone under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of amides or thioethers.
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Applications De Recherche Scientifique
1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and iodine groups can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
- 1-Chloro-1-(4-methoxy-2-iodophenyl)propan-2-one
- 1-Chloro-1-(4-ethoxy-2-bromophenyl)propan-2-one
- 1-Chloro-1-(4-ethoxy-2-fluorophenyl)propan-2-one
Comparison: 1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one is unique due to the presence of both chloro and iodine substituents, which confer distinct reactivity and chemical properties. The ethoxy group also influences its solubility and reactivity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C11H12ClIO2 |
|---|---|
Poids moléculaire |
338.57 g/mol |
Nom IUPAC |
1-chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClIO2/c1-3-15-8-4-5-9(10(13)6-8)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
Clé InChI |
MADWUKSXAOPICK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


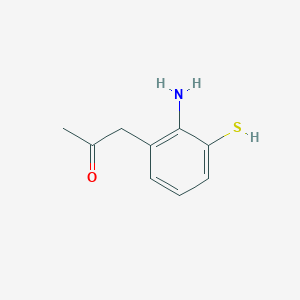

![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)
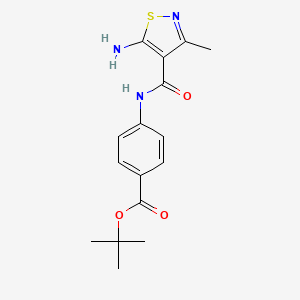
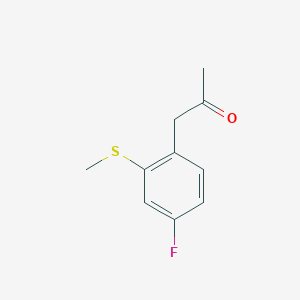



![tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14057590.png)
